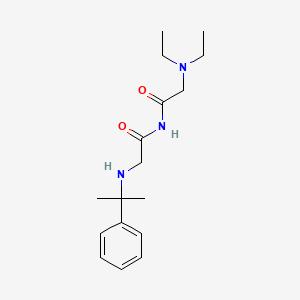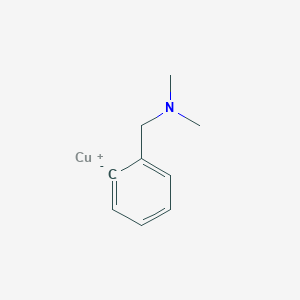
copper(1+);N,N-dimethyl-1-phenylmethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Copper(1+);N,N-dimethyl-1-phenylmethanamine is a coordination compound where copper is in the +1 oxidation state, coordinated to N,N-dimethyl-1-phenylmethanamine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-1-phenylmethanamine can be achieved through the Eschweiler-Clarke reaction, which involves the methylation of benzylamine using formaldehyde and formic acid . The reaction proceeds under mild conditions and yields the desired amine.
For the preparation of the copper(1+) complex, a common method involves the reaction of copper(I) chloride with N,N-dimethyl-1-phenylmethanamine in an inert atmosphere to prevent oxidation of copper(I) to copper(II). The reaction is typically carried out in a solvent such as acetonitrile or tetrahydrofuran at room temperature .
Industrial Production Methods
Industrial production of N,N-dimethyl-1-phenylmethanamine often involves the same Eschweiler-Clarke reaction but on a larger scale, with careful control of reaction conditions to ensure high yield and purity. The copper(1+) complex can be produced in bulk by scaling up the laboratory synthesis methods, ensuring that the inert atmosphere is maintained throughout the process to prevent oxidation.
Analyse Des Réactions Chimiques
Types of Reactions
Copper(1+);N,N-dimethyl-1-phenylmethanamine undergoes various types of chemical reactions, including:
Oxidation: The copper(I) center can be oxidized to copper(II) under certain conditions.
Substitution: The ligand N,N-dimethyl-1-phenylmethanamine can be substituted with other ligands in the presence of suitable reagents.
Coordination: The compound can form coordination complexes with other metal ions or ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and halogens.
Substitution: Reagents such as halides, phosphines, and other amines can be used for substitution reactions.
Coordination: Various ligands such as phosphines, amines, and carboxylates can coordinate to the copper center.
Major Products Formed
Oxidation: Copper(II) complexes with N,N-dimethyl-1-phenylmethanamine.
Substitution: New copper(I) complexes with different ligands.
Coordination: Mixed-ligand copper(I) or copper(II) complexes.
Applications De Recherche Scientifique
Copper(1+);N,N-dimethyl-1-phenylmethanamine has several scientific research applications:
Material Science: The compound is studied for its potential use in the development of new materials with unique electronic and magnetic properties.
Biological Studies: Research is ongoing to explore its potential as a model compound for studying copper-containing enzymes and proteins.
Mécanisme D'action
The mechanism by which copper(1+);N,N-dimethyl-1-phenylmethanamine exerts its effects involves the coordination of the N,N-dimethyl-1-phenylmethanamine ligand to the copper(I) center. This coordination stabilizes the copper(I) oxidation state and allows the compound to participate in various catalytic and coordination reactions. The molecular targets and pathways involved depend on the specific application, such as catalysis or coordination chemistry .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Dimethylbenzylamine: Similar structure but without the copper center.
Copper(I) chloride: Copper(I) compound without the N,N-dimethyl-1-phenylmethanamine ligand.
Copper(II) complexes: Copper in the +2 oxidation state with various ligands.
Uniqueness
Copper(1+);N,N-dimethyl-1-phenylmethanamine is unique due to the combination of the copper(I) center and the N,N-dimethyl-1-phenylmethanamine ligand. This combination imparts specific chemical properties that are not observed in either the ligand or the copper(I) ion alone.
Propriétés
Numéro CAS |
38286-29-2 |
|---|---|
Formule moléculaire |
C9H12CuN |
Poids moléculaire |
197.74 g/mol |
Nom IUPAC |
copper(1+);N,N-dimethyl-1-phenylmethanamine |
InChI |
InChI=1S/C9H12N.Cu/c1-10(2)8-9-6-4-3-5-7-9;/h3-6H,8H2,1-2H3;/q-1;+1 |
Clé InChI |
MVPYYSYCAKMWSO-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CC1=CC=CC=[C-]1.[Cu+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


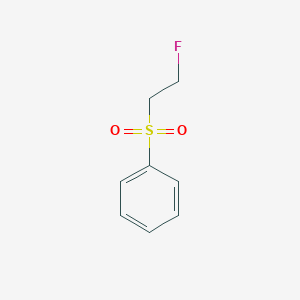
![Tetra([1,1'-biphenyl]-4-yl)stannane](/img/structure/B14671831.png)


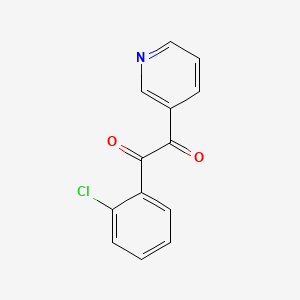
![3-[5-(4-Bromophenyl)thiophen-2-yl]-1-phenylprop-2-en-1-one](/img/structure/B14671855.png)
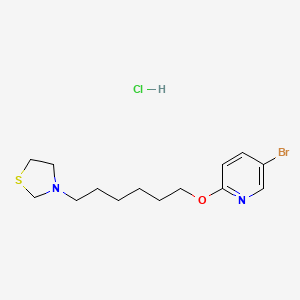

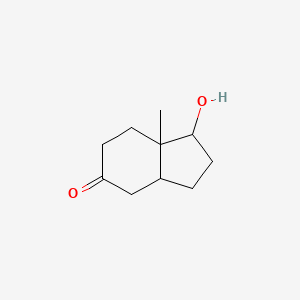
![Ethyl 4-(benzyloxy)-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B14671870.png)
